7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Lipophilicity Drug-likeness Scaffold selection

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-44-5) is a partially saturated bicyclic heterocycle belonging to the 2,6-naphthyridine family, bearing a single chlorine substituent at the 7-position of the pyridine ring. With a molecular formula of C₈H₉ClN₂ and a molecular weight of 168.62 g·mol⁻¹, it is supplied as a research-grade synthetic intermediate by multiple vendors at purities of 95–98+%.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 1060816-44-5
Cat. No. B1510254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS1060816-44-5
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=NC=C21)Cl
InChIInChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2
InChIKeyRLNPCQYWZZVSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-44-5) — Procurement-Grade Heterocyclic Building Block


7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-44-5) is a partially saturated bicyclic heterocycle belonging to the 2,6-naphthyridine family, bearing a single chlorine substituent at the 7-position of the pyridine ring [1]. With a molecular formula of C₈H₉ClN₂ and a molecular weight of 168.62 g·mol⁻¹, it is supplied as a research-grade synthetic intermediate by multiple vendors at purities of 95–98+% . The compound serves as a versatile scaffold for medicinal chemistry derivatization, with the chlorine atom providing a reactive handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions .

Why Unsubstituted or Positional-Isomer 2,6-Naphthyridines Cannot Substitute for 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine


Substituting 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine with the unsubstituted parent scaffold (CAS 31786-18-2) or the 5-chloro positional isomer (CAS 1029720-16-8) introduces measurable differences in lipophilicity, electronic character, and synthetic reactivity that preclude direct interchange in structure–activity relationship (SAR) programs or multi-step synthetic routes. The chlorine substituent at C7 increases the computed XLogP3-AA by approximately 0.9 log units relative to the unsubstituted parent (1.2 vs. 0.3), altering partitioning behaviour and passive membrane permeability predictions [1][2]. Furthermore, the 7-chloro and 5-chloro regioisomers, while isobaric, place the chlorine atom in electronically distinct environments (para vs. ortho to the saturated ring nitrogen), which is expected to affect both nucleophilic aromatic substitution rates and the geometry of downstream metal-catalysed coupling products [3]. These differences are consequential when the compound is used as a key intermediate: altering the chlorine position or omitting it entirely may yield divergent reaction outcomes or biological profiles in derived compound libraries.

Quantitative Differentiation Evidence: 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine vs. Closest Analogs


Lipophilicity Differentiation: 7-Chloro vs. Unsubstituted Parent 2,6-Naphthyridine Scaffold

The 7-chloro substitution elevates the computed lipophilicity (XLogP3-AA) of the tetrahydro-2,6-naphthyridine scaffold from 0.3 (unsubstituted parent) to 1.2 (7-chloro derivative), representing a ΔLogP of +0.9 units [1][2]. This increase places the 7-chloro compound within a more favourable lipophilicity range for central nervous system (CNS) drug-likeness parameters (typically LogP 1–4) compared with the parent, which falls below commonly cited lower bounds for passive blood–brain barrier permeability [3].

Lipophilicity Drug-likeness Scaffold selection

Positional Isomer Differentiation: 7-Chloro vs. 5-Chloro Regioisomer Electronic Environment

The 7-chloro and 5-chloro regioisomers of 1,2,3,4-tetrahydro-2,6-naphthyridine are isobaric (MW 168.62 g·mol⁻¹) and share an identical XLogP3-AA of 1.2, yet the chlorine atom resides in electronically distinct positions: para to the saturated-ring nitrogen in the 7-chloro isomer versus ortho to the saturated-ring nitrogen in the 5-chloro isomer [1][2]. In the 7-chloro isomer the chlorine is conjugated to the pyridine ring nitrogen, activating it toward nucleophilic aromatic substitution (SNAr); in the 5-chloro isomer the chlorine is positioned on the electron-rich carbocyclic ring face, where SNAr reactivity is expected to be attenuated [3].

Regiochemistry SNAr reactivity Cross-coupling

Purity Specification Differentiation: 98+% vs. 95% Minimum Purity Across Vendors

Commercially available 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is supplied at two distinct purity tiers: 98+% (Fluorochem F760647; ChemScene CS-0376297) and 95% minimum (AKSci 1388AA) . The 98+% specification represents a tighter quality envelope that may reduce the need for pre-use purification in sensitive synthetic sequences. By comparison, the unsubstituted parent scaffold (CAS 31786-18-2) is uniformly offered at 95% minimum purity from the same vendor class .

Procurement Quality control Vendor comparison

Molecular Descriptor Differentiation: Size, Hydrogen Bonding, and Fsp³ Comparison

Introduction of the 7-chloro substituent increases the molecular weight by 34.44 g·mol⁻¹ (from 134.18 to 168.62 g·mol⁻¹) relative to the unsubstituted parent and modifies the fraction of sp³-hybridised carbons (Fsp³) from 0.500 (unsubstituted) to 0.375 (7-chloro) [1][2]. The hydrogen bond acceptor count remains unchanged at 2, and the topological polar surface area (TPSA) is computed as 24.9 Ų for both the 7-chloro compound and the unsubstituted parent, indicating that chlorine introduction modulates lipophilicity and molecular size without altering polar surface area [1].

Physicochemical properties Drug-likeness Lead optimisation

Structural Identity Differentiation: InChI Key Uniqueness vs. Positional Isomers and N-Substituted Derivatives

The InChI Key for 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is RLNPCQYWZZVSLT-UHFFFAOYSA-N, which is structurally distinct from the 5-chloro regioisomer (MCZZBLVEWFMCAM-UHFFFAOYSA-N), the unsubstituted parent (KPZPSEIHRIDPKH-UHFFFAOYSA-N), and the N-benzyl derivative 2-benzyl-7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1211588-32-7, MW 258.75 g·mol⁻¹) [1][2][3]. The InChI Key provides a computationally unique, structure-based identifier that ensures unambiguous compound registration across chemical inventory systems and electronic laboratory notebooks.

Chemical identity Compound registration Database uniqueness

Limitation Statement: Absence of Published Head-to-Head Biological Activity Data for This Specific Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, and Google Patents did not identify any published study containing direct head-to-head quantitative biological comparison (e.g., IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-44-5) against a named comparator compound in the same assay [1]. The compound is primarily distributed as a synthetic building block for downstream derivatisation. Biological activity data available for the broader 2,6-naphthyridine chemotype—including PKC inhibition (IC₅₀ values of 5–77 nM for optimised congeners) and FGFR4 inhibition (nanomolar potency)—pertains to elaborated analogues bearing additional substituents beyond the simple 7-chloro scaffold, and cannot be directly attributed to the unelaborated building block [2][3]. Users should treat any biological activity claims for this specific compound as unverified unless supported by lot-specific experimental data generated in their own laboratories.

Evidence gap Biological characterisation Procurement caution

Evidence-Based Application Scenarios for 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine Procurement


Scaffold Diversification via Palladium-Catalysed Cross-Coupling at the C7 Chlorine Position

The 7-chloro substituent provides a well-precedented handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid diversification of the 2,6-naphthyridine core for SAR exploration [1]. The chlorine at C7 is conjugated to the pyridine nitrogen, which activates it toward oxidative addition with Pd(0) catalysts. The availability of this compound at 98+% purity from Fluorochem and ChemScene reduces the risk of catalyst poisoning by trace impurities during palladium-mediated transformations [2][3]. The elevated LogP (1.2 vs. 0.3 for the unsubstituted parent) facilitates extraction and chromatographic purification of coupling products in organic solvent systems.

Kinase Inhibitor Fragment and Lead Generation Libraries

The 2,6-naphthyridine scaffold is a recognised ATP-mimetic kinase hinge-binding motif, as demonstrated by the PKC isozyme inhibitor series (IC₅₀ = 5–77 nM for optimised derivatives) and FGFR4-selective inhibitors [1][2]. The 7-chloro derivative serves as a late-stage diversification point for introducing hinge-binding extensions or solvent-exposed substituents. Medicinal chemistry teams building targeted kinase libraries should select the 7-chloro regioisomer specifically, rather than the 5-chloro isomer, because the C7 position projects substituents toward the solvent channel in the PKCη co-crystal structure (PDB 3TXO), whereas the C5 position may sterically clash with the glycine-rich loop [3].

CNS Drug Discovery Programmes Requiring Controlled Lipophilicity

The XLogP3-AA of 1.2 for 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine falls within the optimal lipophilicity window for CNS drug candidates (typically LogP 1–4) [1][2]. In contrast, the unsubstituted parent scaffold (XLogP3-AA = 0.3) is substantially more hydrophilic and may limit passive CNS penetration of derived compounds. Teams developing CNS-penetrant naphthyridine-based ligands (e.g., mGluR2 negative allosteric modulators, for which tetrahydronaphthyridine scaffolds have been patented [3]) should prioritise the 7-chloro building block to maintain favourable physicochemical starting points during lead optimisation.

Analytical Method Development and Reference Standard Procurement

The unambiguous InChI Key (RLNPCQYWZZVSLT-UHFFFAOYSA-N) and the availability of this compound at 98+% purity from multiple vendors make it suitable as a reference standard for HPLC-MS method development, impurity profiling, and compound registration in corporate databases [1][2]. The compound's strict storage requirement (sealed, dry, 2–8 °C as specified by ChemScene [3]) should be observed to prevent hygroscopic degradation or dechlorination during prolonged storage.

Quote Request

Request a Quote for 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.